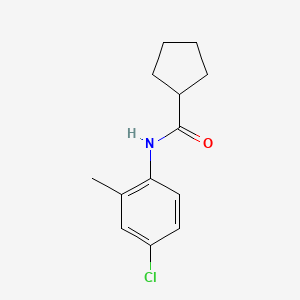
1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol, also known as CBP, is a chemical compound that has been studied for its potential use in various scientific research applications. CBP is a synthetic compound that belongs to the class of carbazole derivatives and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol is not fully understood, but it is thought to involve the interaction of 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol with various proteins and enzymes in the body. 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol has been shown to bind to the ATP-binding site of protein kinases, which could have implications for the development of new cancer therapies. 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol has also been shown to interact with the GABA-A receptor, which could have potential applications in the treatment of anxiety disorders.
Biochemical and Physiological Effects:
1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol has a range of biochemical and physiological effects. 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol has been shown to have antioxidant properties and can scavenge free radicals in vitro. 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol has been shown to have neuroprotective effects and can protect neurons from oxidative stress-induced cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol in lab experiments is its excellent solubility in a range of organic solvents. This makes it easy to dissolve 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol in a range of solutions and use it in various experiments. One of the limitations of using 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol in lab experiments is its relatively high cost compared to other carbazole derivatives.
Zukünftige Richtungen
There are several future directions for research on 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol. One area of research could focus on the development of new materials for organic electronics using 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol as a building block. Another area of research could focus on the development of new cancer therapies based on the interaction of 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol with protein kinases. Additionally, more research could be done to understand the mechanism of action of 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol involves the reaction of 9H-carbazole with 3-methyl-2-buten-1-ol in the presence of a Lewis acid catalyst. The reaction is carried out under reflux conditions in an inert atmosphere and yields 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol as a white solid after purification.
Wissenschaftliche Forschungsanwendungen
1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol has been studied for its potential use in various scientific research applications. One of the most promising applications of 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol is in the field of organic electronics. 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol has been shown to have excellent charge transport properties and can be used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol has also been studied for its potential use in the development of new materials for organic semiconductors, which could have applications in the development of flexible electronic devices.
Eigenschaften
IUPAC Name |
1-carbazol-9-yl-3-(3-methylbutoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-15(2)11-12-23-14-16(22)13-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,22H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQSEATZXKQYEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Carbazol-9-yl-3-(3-methylbutoxy)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride](/img/structure/B5171481.png)
![N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5171482.png)

![(3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5171494.png)
![4-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B5171497.png)
![ethyl [5-(3-bromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5171498.png)


![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B5171525.png)

![4-(4-chlorophenyl)-2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5171549.png)
![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5171563.png)
![1-phenyl-5-[3-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171571.png)
![N-(2,6-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B5171573.png)